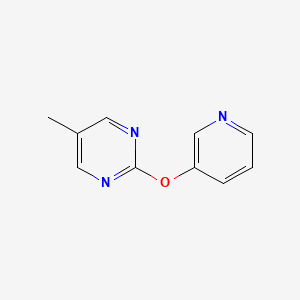

5-methyl-2-(pyridin-3-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-5-12-10(13-6-8)14-9-3-2-4-11-7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCABYQLFVLFJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Methyl 2 Pyridin 3 Yloxy Pyrimidine and Analogues

Approaches to Pyrimidine (B1678525) Core Synthesis

The formation of the pyrimidine scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to create this essential ring system. These approaches can be broadly categorized into cyclization, multicomponent, and annulation reactions.

Cyclization reactions represent the most traditional and widely employed method for pyrimidine synthesis. These strategies typically involve the condensation of a three-carbon component with a reagent providing the N-C-N fragment, such as an amidine.

Modification of conventional strategies that involve condensing N-C-N fragments with 1,3-dicarbonyl derivatives continues to be a prevalent theme in the literature. nih.gov For the synthesis of a 5-methylpyrimidine (B16526) core, a suitable 1,3-dicarbonyl precursor bearing a methyl group at the C2 position would be required. The reaction of such a precursor with an amidine leads to the formation of the desired substituted pyrimidine ring. Another powerful approach involves the cyclization of β-formyl enamides, which can be achieved using samarium chloride as a catalyst with urea (B33335) serving as the nitrogen source under microwave irradiation. organic-chemistry.org

More complex strategies include tandem reactions, such as the aza-Wittig/electrocyclic ring closure, which has been successfully used to prepare fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and could be adapted for discrete pyrimidine synthesis. acs.org The cyclization of carbamoyl-L-aspartate, catalyzed by enzymes like dihydroorotase, showcases a biocatalytic route to forming the pyrimidine ring, highlighting the diverse tools available for this transformation. umich.edu

| Precursor Type | N-C-N Source | Resulting System | Key Features |

| 1,3-Dicarbonyl Compound | Amidine/Urea | Substituted Pyrimidine | Classical, versatile method nih.gov |

| β-Formyl Enamide | Urea/Ammonia | Substituted Pyrimidine | Microwave-assisted, samarium-catalyzed organic-chemistry.org |

| Iminophosphorane/Isocyanate | - (Intramolecular) | Fused Pyrimidine | Tandem aza-Wittig/electrocyclization acs.org |

| Carbamoyl-L-aspartate | - (Intramolecular) | Dihydropyrimidine | Biocatalytic, enzymatic cyclization umich.edu |

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net These reactions are particularly attractive for building libraries of substituted pyrimidines due to their high atom economy and operational simplicity. thieme-connect.comnih.gov

One innovative MCR involves an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming specific C-C and C-N bonds with high regioselectivity. acs.org Another approach uses a pseudo five-component reaction, catalyzed by triflic acid, where a methyl aryl ketone reacts with two equivalents each of an aromatic aldehyde and ammonium (B1175870) acetate (B1210297) to yield polysubstituted pyrimidines. mdpi.com

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form dihydropyrimidinones, which can be subsequently aromatized. researchgate.net Variations of this reaction are numerous, including a one-pot, three-component reaction between an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions. growingscience.com These methods showcase the modularity of MCRs in accessing a wide array of pyrimidine derivatives. thieme-connect.com

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

| Dehydrogenative Condensation | Alcohols, Amidine | PN5P-Ir pincer complex, KOH thieme-connect.comacs.org | Highly substituted pyrimidines thieme-connect.comnih.govacs.org |

| Pseudo Five-Component | Methyl aryl ketone, Aldehyde (2 eq.), Ammonium acetate (2 eq.) | Triflic acid mdpi.com | Tetrasubstituted pyrimidines mdpi.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid/Base catalyst | Dihydropyrimidinones researchgate.net |

| Malononitrile-based MCR | Aldehyde, Malononitrile, Benzamidine | Magnetic nano Fe3O4 growingscience.com | Polysubstituted pyrimidines growingscience.com |

Annulation strategies involve the formation of a new ring onto a pre-existing molecular fragment. A notable example is the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the final pyrimidine product. Such strategies provide a direct route to diversely functionalized pyrimidines from readily available starting materials. mdpi.com These methods are particularly useful for creating pyrimidine rings that are highly decorated with alkyl or aryl substituents. acs.orgmdpi.com

Strategic Installation of the Pyridin-3-yloxy Moiety

The formation of the aryl ether bond between the pyrimidine and pyridine (B92270) rings is a critical step that can be accomplished through several distinct strategies. The choice of method often depends on the available starting materials and the desired substitution pattern.

O-Arylation reactions are a direct method for forming the C-O-C ether linkage. An umpolung, or reverse-polarity, strategy has been developed for the O-selective arylation of pyridones (the tautomeric form of pyridinols) with arylboronic acids. nih.gov This reaction is mediated by a bismacycle-based system and proceeds via a concerted 5-membered transition state. nih.gov This approach is complementary to traditional methods and is highly regioselective for O-arylation over the competing N-arylation. nih.gov

For the synthesis of the target compound, this would involve the reaction of a 5-methyl-2-pyrimidinol (which exists in tautomeric equilibrium with 5-methyl-pyrimidin-2-one) with a pyridine-3-boronic acid derivative. Another transition-metal-free approach utilizes S-arylphenothiaziniums, synthesized from boronic acids, to arylate alcohols and phenols, offering a different avenue for the same transformation. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a powerful and common method for forming aryl ethers. wikipedia.org The reaction requires a pyridine or pyrimidine ring activated by electron-withdrawing groups and a good leaving group (such as a halogen) at the 2- or 4-position. wikipedia.orgquimicaorganica.org

To synthesize 5-methyl-2-(pyridin-3-yloxy)pyrimidine, two primary SNAr pathways are conceivable:

Path A: Reaction of 2-chloro-5-methylpyrimidine (B1361109) with 3-hydroxypyridine (B118123). In this scenario, the pyridinolate anion, formed by deprotonating 3-hydroxypyridine with a base, acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the chloride leaving group.

Path B: Reaction of 3-halopyridine with 5-methyl-2-pyrimidinol. Here, the pyrimidinolate anion attacks the pyridine ring. This is generally less favorable because the pyridine ring is less activated towards nucleophilic attack than a pyrimidine ring, but can be facilitated with highly reactive leaving groups like fluorine or through copper catalysis (Ullmann condensation). wikipedia.org

The efficiency of these reactions depends on factors like the nature of the leaving group, the solvent, and the base used. tum.deresearchgate.net

| Pyrimidine Component | Pyridine Component | Reaction Type | Key Features |

| 2-Chloro-5-methylpyrimidine | 3-Hydroxypyridine | SNAr | Pyridinolate acts as nucleophile wikipedia.orgquimicaorganica.org |

| 5-Methyl-2-pyrimidinol | 3-Halopyridine | SNAr / Ullmann Condensation | Pyrimidinolate acts as nucleophile; may require Cu catalysis wikipedia.org |

| 5-Methyl-2-pyrimidinol | Pyridine-3-boronic acid | Bi(V)-mediated O-Arylation | Umpolung strategy; high O-selectivity nih.gov |

Derivatization and Further Functionalization Reactions

The ability to introduce a variety of substituents and functional groups onto the this compound core is paramount for the systematic exploration of its structure-activity relationships. This section outlines key strategies for modifying both the pyrimidine and pyridine rings, as well as for synthesizing a diverse range of hybrid analogs.

Strategies for Introducing Substituents on the Pyrimidine Ring

The pyrimidine ring offers several positions for the introduction of new substituents, with the reactivity of each position being influenced by the electronic nature of the ring and the existing methyl and pyridin-3-yloxy groups.

Electrophilic substitution on the pyrimidine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, the 5-position is the most susceptible to electrophilic attack as it is the least electron-deficient. researchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylations, when feasible, would be expected to occur at this position. The presence of the activating methyl group at the 5-position in the parent compound, however, means that direct electrophilic substitution on the pyrimidine ring of this compound would target the carbon atoms with the highest electron density, which are already substituted.

A more common and versatile approach for introducing substituents onto the pyrimidine ring is through nucleophilic substitution reactions. The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. researchgate.net This is particularly true when a good leaving group, such as a halogen, is present at one of these positions. For instance, a common synthetic strategy involves the initial synthesis of a 2-chloropyrimidine (B141910) derivative, which can then readily react with a variety of nucleophiles.

A powerful method for the synthesis of substituted pyrimidines is the condensation of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine, urea, or guanidine. researchgate.net By choosing appropriately substituted starting materials, a wide range of functional groups can be incorporated into the pyrimidine ring from the outset. For example, using a substituted amidine in a condensation reaction can introduce a variety of aryl or alkyl groups at the 2-position.

The Addition of Nucleophiles, Ring-Opening, and Ring-Closing (ANRORC) mechanism provides another pathway for the functionalization of the pyrimidine ring, particularly for amination reactions. rsc.org This mechanism involves the addition of a nucleophile, followed by the opening of the pyrimidine ring and subsequent re-closure to form a new substituted pyrimidine.

Recent advances in C-H activation chemistry offer promising, more direct routes to functionalize the pyrimidine ring. nih.gov These methods avoid the need for pre-functionalized starting materials and can allow for the direct introduction of aryl, alkyl, or other groups onto the pyrimidine core, often with high regioselectivity.

| Strategy | Description | Potential Substituents | Key Considerations |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., -Cl, -OTf) at the 2-, 4-, or 6-position by a nucleophile. researchgate.net | Amines, alkoxides, thiols, carbanions. | Requires a pre-functionalized pyrimidine with a good leaving group. |

| Condensation Reactions | Cyclization of a β-dicarbonyl compound with an N-C-N synthon (e.g., amidine, guanidine). researchgate.net | Diverse substituents at the 2-, 4-, and 6-positions depending on the starting materials. | A versatile method for building the pyrimidine ring with desired substituents. |

| ANRORC Mechanism | Addition of a nucleophile followed by ring-opening and re-closure. rsc.org | Primarily for the introduction of amino groups. | Can lead to rearranged products. |

| Directed C-H Functionalization | Transition-metal catalyzed direct introduction of functional groups at C-H bonds. nih.gov | Aryl, alkyl, and other organic fragments. | An emerging and atom-economical method. |

Functional Group Transformations on the Pyridin-3-yloxy Unit

The pyridin-3-yloxy moiety offers another site for structural diversification. The reactivity of the pyridine ring is also governed by the electron-withdrawing nature of the nitrogen atom.

Electrophilic aromatic substitution on the pyridine ring typically occurs at the 3-position (or 5-position), as the 2-, 4-, and 6-positions are more deactivated due to the inductive effect and resonance stabilization of the cationic intermediate. quimicaorganica.orgquora.comyoutube.com Therefore, reactions like nitration, sulfonation, and halogenation on the pyridin-3-yloxy unit would be expected to introduce substituents at the positions meta to the nitrogen atom. The ether linkage to the pyrimidine ring will also influence the regioselectivity of these reactions.

The nitrogen atom of the pyridine ring can be targeted for functionalization. For instance, it can be oxidized to form a pyridine N-oxide. This transformation activates the pyridine ring towards both electrophilic and nucleophilic attack. Electrophilic substitution on the N-oxide often occurs at the 4-position, while nucleophilic substitution is facilitated at the 2- and 6-positions. youtube.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring. If a halogen substituent is present on the pyridine ring, it can participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds. This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

Direct C-H activation of the pyridine ring is another modern approach to introduce functional groups without the need for pre-existing handles like halogens. rsc.orgresearchgate.netrsc.org These methods can enable the direct arylation, alkylation, or amination of the pyridine ring with high selectivity.

| Reaction Type | Description | Position(s) on Pyridine Ring | Example Transformation |

| Electrophilic Aromatic Substitution | Introduction of an electrophile onto the pyridine ring. quimicaorganica.orgquora.comyoutube.com | 2-, 4-, 6-positions | Nitration, Halogenation, Sulfonation |

| N-Oxidation | Oxidation of the pyridine nitrogen to form an N-oxide. youtube.com | Nitrogen atom | Pyridine to Pyridine N-oxide |

| Cross-Coupling Reactions | Formation of C-C or C-Heteroatom bonds from a halogenated pyridine. | Dependent on halogen position | Suzuki, Heck, Sonogashira couplings |

| Direct C-H Functionalization | Direct introduction of functional groups at C-H bonds. rsc.orgresearchgate.netrsc.org | Varies with catalyst and directing group | Arylation, Alkylation |

Synthesis of Diverse Pyrimidine-Pyridine Hybrid Analogues

The synthesis of hybrid molecules that combine the pyrimidine and pyridine scaffolds has been a fruitful area of research, leading to the discovery of compounds with a wide range of biological activities. researchgate.netmdpi.comresearchgate.net These syntheses often involve the coupling of pre-functionalized pyrimidine and pyridine building blocks.

A common strategy is the nucleophilic aromatic substitution reaction between a halogenated pyrimidine and a hydroxy- or aminopyridine. For instance, the reaction of 2-chloropyrimidine with 3-hydroxypyridine in the presence of a base is a direct route to the 2-(pyridin-3-yloxy)pyrimidine (B15115173) core. By varying the substituents on both the pyrimidine and pyridine starting materials, a library of diverse analogs can be generated.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also extensively used to connect pyrimidine and pyridine rings. For example, a pyrimidine boronic acid or ester can be coupled with a halogenated pyridine, or vice versa, to form a direct C-C or C-N linkage between the two rings. These methods offer broad substrate scope and functional group tolerance.

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex pyrimidine-pyridine hybrids in a single step from three or more starting materials. nih.gov These reactions can rapidly generate molecular diversity and are well-suited for the construction of compound libraries for high-throughput screening.

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a powerful strategy in drug design. researchgate.net By linking the this compound scaffold to other biologically active moieties, it is possible to create novel hybrid compounds with potentially enhanced or synergistic activities.

| Synthetic Approach | Description | Linkage Type | Key Features |

| Nucleophilic Aromatic Substitution | Reaction between a halopyrimidine and a hydroxypyridine or aminopyridine. | Ether (-O-) or Amino (-NH-) | Straightforward and widely used. |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, and other couplings between functionalized pyrimidines and pyridines. | Carbon-Carbon (C-C) or Carbon-Nitrogen (C-N) | High efficiency and functional group tolerance. |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. nih.gov | Various, depending on the reaction. | High atom economy and diversity generation. |

| Molecular Hybridization | Linking the pyrimidine-pyridine core to other pharmacophores. researchgate.net | Various linkers (e.g., amide, ester, alkyl chain). | Aims for synergistic or multi-target activity. |

Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrimidine-Pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. nih.gov For the synthesis of pyrimidine-pyridine derivatives, several green approaches can be employed.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. nih.gov The rapid heating provided by microwaves can significantly shorten reaction times for the synthesis of pyrimidine and pyridine cores, as well as for their subsequent functionalization.

Ultrasonic irradiation is another energy-efficient technique that can promote chemical reactions through acoustic cavitation. This method can enhance reaction rates and yields in the synthesis of heterocyclic compounds, often under milder conditions than conventional heating.

The use of green solvents, such as water, ethanol, or ionic liquids, is a key aspect of sustainable synthesis. nih.gov These solvents are less toxic and have a lower environmental impact than traditional volatile organic compounds. The development of catalytic systems that are effective in these green solvents is an active area of research.

Multicomponent reactions (MCRs) are inherently green as they combine several synthetic steps into a single operation, reducing the number of purification steps and the amount of waste generated. nih.gov The development of novel MCRs for the synthesis of pyrimidine-pyridine derivatives is a promising avenue for sustainable drug discovery and materials science.

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.gov | Faster reaction times, higher yields, reduced solvent use. |

| Ultrasonic Irradiation | Use of ultrasound to promote reactions. | Enhanced reaction rates, milder conditions. |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. nih.gov | Reduced toxicity and environmental impact. |

| Green Catalysis | Use of recyclable or biodegradable catalysts (e.g., nanocatalysts, biocatalysts). nih.gov | Minimized waste, improved efficiency. |

| Multicomponent Reactions | One-pot synthesis from three or more components. nih.gov | High atom economy, reduced waste, increased efficiency. |

Mechanistic Investigations of Biological Activity of 5 Methyl 2 Pyridin 3 Yloxy Pyrimidine and Analogues

Enzyme Inhibition Studies

Analogues of 5-methyl-2-(pyridin-3-yloxy)pyrimidine, which share core structural features like the pyrimidine (B1678525) or pyridine (B92270) ring, have been extensively studied as inhibitors of several key enzyme families. These studies elucidate the specific molecular interactions that underpin their inhibitory effects.

Pyrimidine and pyridine derivatives are recognized for their ability to inhibit various protein tyrosine kinases involved in cancer progression, such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

The pyridine nucleus in these inhibitors can extend into the ATP binding pocket of both VEGFR-2 and c-Met receptors. nih.gov A critical interaction involves the nitrogen atom of the pyridine or pyrimidine ring forming hydrogen bonds with amino acid residues in the hinge region of these kinases, such as CYS-919 in VEGFR-2 and MET-1160 in c-Met. nih.gov This interaction is a key component of their inhibitory mechanism, blocking the downstream signaling pathways that lead to angiogenesis, tumor proliferation, and migration. nih.gov

Quinazoline (B50416) derivatives, which also feature a pyrimidine ring, have shown potent inhibition of multiple tyrosine kinases, including c-Met, VEGFR, and EGFR. nih.gov Furthermore, some fused pyrimidine compounds, such as certain pyrido[2,3-d]pyrimidines, have demonstrated high potency in inhibiting EGFR kinase activity. nih.gov The development of dual-target inhibitors, which simultaneously block VEGFR and c-Met, is a significant strategy in cancer therapy, and pyrimidine derivatives have shown promise in this area. nih.gov Studies have shown that triple inhibition of EGFR, HGF/Met, and VEGF/VEGF receptor 2 can be an effective strategy to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov

| Compound Type | Target Kinase | IC50 | Key Findings |

| Aminopyrimidine derivative (Compound 1) | VEGFR-2 | 0.170 ± 0.055 µM | Dual inhibitor; pyrimidine nitrogen forms H-bonds in the ATP pocket. nih.gov |

| Aminopyrimidine derivative (Compound 1) | c-Met | 0.210 ± 0.030 µM | Dual inhibitor; pyrimidine nitrogen forms H-bonds in the ATP pocket. nih.gov |

| Pyrimidine derivative (Compound 2) | c-Met | 17 nM | Potent c-Met inhibition with selectivity over VEGFR-2. nih.gov |

| Pyrimidine derivative (Compound 2) | VEGFR-2 | 55 nM | Potent c-Met inhibition with selectivity over VEGFR-2. nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) (Compound 36) | EGFR | 2 nM | Highly potent and selective for the H1975 cell line. nih.gov |

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.gov NAPE-PLD is a zinc metallo-β-lactamase, and its active site contains two Zn²⁺ ions, offering a target for inhibition. nih.gov

Structure-activity relationship (SAR) studies on a series of pyrimidine-4-carboxamides led to the identification of potent NAPE-PLD inhibitors. nih.gov For instance, the hit compound N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide demonstrated submicromolar activity (Ki = 0.30 μM). nih.gov Optimization of this scaffold, such as replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, increased activity tenfold, leading to nanomolar potent inhibitors like LEI-401. nih.gov The inhibitory mechanism of another class of inhibitors, quinazoline sulfonamide derivatives, is believed to involve the sulfonamide group forming coordination bonds with the zinc ions in the NAPE-PLD active site. escholarship.orgnih.gov Kinetic studies of one such inhibitor, ARN19874, revealed a reversible and uncompetitive inhibition mechanism. escholarship.org

| Compound/Analogue | Target Enzyme | IC50 / Ki | Inhibition Mechanism |

| LEI-401 | NAPE-PLD | Nanomolar range | Potent and selective inhibitor. nih.govnih.gov |

| Compound 2 (Pyrimidine-4-carboxamide) | NAPE-PLD | Ki = 0.30 µM | Submicromolar activity. nih.gov |

| ARN19874 (Quinazoline sulfonamide) | NAPE-PLD | IC50 = 34 µM | Reversible, uncompetitive; interacts with the enzyme's zinc center. escholarship.orgresearchgate.net |

A significant area of investigation for pyrimidine and pyridine analogues is their role as cholinesterase inhibitors (ChEIs), which are crucial for managing Alzheimer's disease by restoring acetylcholine (B1216132) levels. mdpi.commdpi.com

Derivatives containing pyrimidine and pyridine diamine structures have been identified as potent, dual-binding site inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These compounds often exhibit a mixed or uncompetitive inhibition mechanism. nih.gov This suggests that the inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov Binding to both sites is considered a valuable therapeutic strategy, as it may also interfere with the AChE-induced aggregation of amyloid-β (Aβ) peptides. nih.gov

Molecular docking studies have confirmed that these compounds interact with the enzymatic active site. nih.gov For example, a novel 2-(2-oxoethyl)pyrimidine-5-carboxamide derivative, compound 10q, was shown to bind simultaneously to the CAS and PAS of AChE, consistent with its mixed inhibition kinetics. nih.gov The inhibitory potency can be significant, with some pyrimidine diamine derivatives reaching nanomolar Ki values. nih.gov

| Compound/Analogue | Target Enzyme | Ki / IC50 | Inhibition Mechanism |

| Pyrimidine diamine (Compound 9) | EeAChE | Ki = 0.312 μM | Mixed/uncompetitive; dual binding site inhibitor. nih.gov |

| Pyrimidine diamine (Compound 22) | eqBChE | Ki = 0.099 μM | Mixed/uncompetitive; dual binding site inhibitor. nih.gov |

| Pyridine carbamate (B1207046) (Compound 8) | hAChE | IC50 = 0.153 ± 0.016 μM | Mixed; binds to both CAS and PAS. nih.gov |

| Pyridine carbamate (Compound 11) | hBChE | IC50 = 0.828 ± 0.067 μM | N/A |

| Pyrimidine-5-carboxamide (Compound 10q) | AChE | IC50 = 0.88 ± 0.78 μM | Mixed; binds to both CAS and PAS. nih.gov |

Beyond the major enzyme families, research has uncovered interactions between pyrimidine-based compounds and other enzyme systems. For instance, while developing NAPE-PLD inhibitors, some compounds showed modest off-target effects on other hydrolases, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). researchgate.net This highlights the potential for broader biological activity and the need for selectivity profiling during drug development. The structural similarities between the active sites of different metallo-enzymes can sometimes lead to cross-reactivity. nih.gov

Receptor Modulation and Ligand-Binding Studies

The structural motifs of this compound are also found in molecules designed to modulate the activity of various receptors, particularly G-protein coupled receptors (GPCRs).

The metabotropic glutamate (B1630785) receptor 5 (mGlu5), a Class C GPCR, has been a prominent target for pyrimidine and pyridine-based allosteric modulators. nih.govnih.gov These modulators bind to a site topographically distinct from the endogenous ligand (glutamate) binding site. nih.gov Negative allosteric modulators (NAMs) inhibit receptor activity, while positive allosteric modulators (PAMs) enhance it.

Fragment screening using a thermostabilized mGlu5 receptor identified a pyrimidine hit that was optimized into an advanced lead compound, HTL14242 (3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), a potent mGlu5 NAM. nih.gov X-ray crystallography has provided detailed insights into how these molecules bind within the transmembrane domain of the receptor. nih.gov Similarly, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) is a prototypical mGlu5 NAM whose binding and pharmacological effects have been extensively characterized. nih.govnih.gov Mutagenesis studies have identified key amino acid residues (e.g., P654, Y658, T780, S808, and A809) within the transmembrane region that are critical determinants for the activity of these modulators. nih.gov

| Compound/Analogue | Target Receptor | Modulatory Activity | Key Findings |

| HTL14242 | mGlu5 | Negative Allosteric Modulator (NAM) | Developed from a pyrimidine fragment hit; structure of receptor complex determined. nih.gov |

| 2-methyl-6-(phenylethynyl)-pyridine (MPEP) | mGlu5 | Negative Allosteric Modulator (NAM) | Prototypical mGlu5 NAM used to study receptor pharmacology. nih.govnih.gov |

Other Molecular Receptor Interactions

While a comprehensive receptor interaction profile for this compound is not extensively detailed in publicly available research, studies on structurally related pyrimidine compounds suggest potential interactions with a variety of receptors. For instance, pyrimidine derivatives have been identified as modulators of kinase activity, which are crucial enzymes in cellular signaling. mdpi.com Specifically, analogs with the 2-aminopyrimidine (B69317) core, which is structurally related to the 2-alkoxypyrimidine of the title compound, have been developed as potent inhibitors of Checkpoint kinase 1 (CHK1), a key regulator in the DNA damage response pathway. nih.gov

Furthermore, the broader class of pyridopyrimidines, which share a fused pyridine and pyrimidine ring system, have been shown to inhibit adenosine (B11128) kinase, an enzyme involved in adenosine metabolism. nih.gov The ability of these compounds to interact with such a diverse range of protein targets, from kinases to metabolic enzymes, highlights the privileged nature of the pyrimidine scaffold in drug discovery. researchgate.netarabjchem.org The specific receptor interactions of this compound itself, however, remain an area for further investigation.

Molecular Target Identification and Validation in Biological Systems

The identification of specific molecular targets is a critical step in understanding the mechanism of action of any biologically active compound. For analogs of this compound, several molecular targets have been identified and validated.

Notably, 2-aminopyrimidine derivatives have been identified as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). nih.govacs.org These kinases are significant targets in cancer therapy. FLT3 is often mutated in acute myeloid leukemia (AML), and CHK1 is a central component of the DNA damage response, making its inhibition a strategy to sensitize cancer cells to chemotherapy. nih.govnih.gov The dual inhibition of both targets by a single molecule represents a promising therapeutic strategy to tackle both the primary oncogenic driver and mechanisms of resistance. nih.gov

In other studies, different pyrimidine-based scaffolds have been found to target other kinases. For example, various pyridopyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are pivotal in cell growth and proliferation pathways. mdpi.comarabjchem.org Additionally, pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov Glioblastoma stem cells have shown a dependency on the de novo pyrimidine synthesis pathway, making enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), potential therapeutic targets. nih.gov The specific molecular targets of this compound are likely to be within the kinase family, given the activities of its close analogs, but require direct experimental validation.

Cellular Mechanism Studies (in vitro)

The interaction of pyrimidine analogs with their molecular targets initiates a cascade of downstream effects on cellular signaling pathways. Inhibition of targets like CHK1 and FLT3 by 2-aminopyrimidine derivatives has been shown to reactivate the p53 tumor suppressor pathway. nih.gov The p53 pathway is a critical regulator of cell cycle arrest, apoptosis, and senescence in response to cellular stress, and its activation can lead to the elimination of cancer cells.

Furthermore, the inhibition of kinases such as EGFR or CDKs by pyrimidine derivatives directly impacts signaling pathways that control cell proliferation and survival. nih.govnih.gov For instance, inhibiting CDKs leads to the dephosphorylation of key substrates like the retinoblastoma protein (Rb), which in turn halts cell cycle progression. nih.gov In glioblastoma, targeting the pyrimidine synthesis pathway has been shown to inhibit GSC survival and self-renewal by depleting the necessary nucleotides for DNA and RNA synthesis. nih.gov The specific signaling pathways modulated by this compound would be contingent on its primary molecular target(s).

A direct consequence of altering cellular signaling pathways is the modulation of fundamental cellular processes like apoptosis (programmed cell death) and cell cycle regulation. Numerous studies on pyrimidine analogs have demonstrated their ability to induce these effects in cancer cell lines.

For example, inhibition of CHK1 forces tumor cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe or apoptosis. nih.govnih.gov Several pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis, confirmed by an increase in pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com These compounds also cause cell cycle arrest, often at the G0/G1 or G2/M phases, preventing cancer cells from proliferating. nih.govnih.govnih.gov One study on 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines found that these compounds induce apoptosis and also lead to the degradation of cyclin K, a key partner for CDK12, thereby affecting transcription. nih.gov These findings underscore the potential of pyrimidine-based compounds to exert potent anti-cancer effects by manipulating core cellular machinery. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For 2-aminopyrimidine-based CHK1 inhibitors, the amine group at the 2-position and a nitrogen at the 1-position of the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase active site (specifically with Cys87 in CHK1). nih.gov The substituent at the 5-position of the pyrimidine ring plays a significant role in modulating activity and selectivity. For instance, replacing a methyl group with a trifluoromethyl group at the C5 position of a 2-aminopyrimidine scaffold was a key step in developing potent dual FLT3/CHK1 inhibitors. nih.gov In other kinase inhibitor series, such as pyridopyrimidine-based adenosine kinase inhibitors, a wide range of non-polar substituents at the 5-position were found to potently inhibit the enzyme. nih.gov

Role of Pyridin-3-yloxy Moiety Modifications on Activity

Modifications to the pyridin-3-yloxy moiety of this compound and its analogues have a significant impact on their biological activity. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyridine ring are critical for potency and selectivity.

For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, replacing the pyrimidine core with a pyridine ring resulted in a roughly two-fold decrease in activity. mdpi.com However, introducing a cyano group to this pyridine ring largely restored the lost activity, highlighting the importance of specific electronic features. mdpi.com

In the context of kinase inhibition, the substitution pattern on the pyridine ring can dictate selectivity. Studies on various pyridine and pyrimidine derivatives have shown that the presence of certain functional groups can enhance inhibitory activity against specific kinases. gsconlinepress.commdpi.com For example, the antiproliferative activity of pyridine derivatives against cancer cell lines is influenced by the number and position of methoxy (B1213986) (O-CH3) groups, as well as the presence of amino (NH2) and hydroxyl (OH) groups. mdpi.com Generally, increasing the number of such substituents tends to increase the compound's activity. mdpi.com Conversely, the introduction of halogen atoms or bulky groups into the pyridine structure has been shown to decrease antiproliferative activity. mdpi.com

The electronic properties of substituents on the pyridine ring also play a crucial role. In the development of anti-inflammatory agents, SAR analysis indicated that substituting with an electron-donating group reduces activity. gsconlinepress.com This suggests that the electronic landscape of the pyridin-3-yloxy moiety is a key determinant of the molecule's interaction with its biological target.

The following table summarizes the effects of various modifications on the pyridin-3-yloxy moiety:

| Modification | Effect on Activity | Reference |

| Replacement of pyrimidine with pyridine | ~2-fold loss of activity | mdpi.com |

| Introduction of a cyano group to the pyridine ring | Restoration of lost activity | mdpi.com |

| Addition of -OCH3, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | mdpi.com |

| Introduction of halogen atoms or bulky groups | Decreased antiproliferative activity | mdpi.com |

| Substitution with an electron-donating group | Reduced anti-inflammatory activity | gsconlinepress.com |

Influence of Linker Chemistry and Stereochemistry on Molecular Interactions

In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to the western linker region were explored. The introduction of a urea (B33335) moiety in this linker resulted in a weak inhibitor, indicating that the chemical nature of the linker is crucial for maintaining potent activity. mdpi.com

Stereochemistry also plays a pivotal role. For polyhydroxylated pyrrolidine (B122466) derivatives, which share structural similarities in terms of a substituted heterocyclic core, the stereochemistry of the molecule is critical for its inhibitory activity against various enzymes. capes.gov.br This underscores the importance of a precise three-dimensional arrangement of functional groups for effective molecular recognition.

The length of an alkyl chain linker in certain pyrimidine and pyridine derivatives has been shown to affect their inhibitory potency and selectivity. For instance, in a study of multitarget cholinesterase inhibitors, the length of the alkyl chain influenced the stabilization of the phenyl ring at the bottom of the enzyme's gorge. nih.gov

The following table illustrates the impact of linker modifications:

| Linker Modification | Effect on Molecular Interaction/Activity | Reference |

| Introduction of a urea moiety | Weak inhibitory activity | mdpi.com |

| Changes in stereochemistry | Critical for inhibitory activity | capes.gov.br |

| Variation in alkyl chain length | Affects inhibitory potency and selectivity | nih.gov |

Comparative SAR with Related Pyrimidine and Pyridine Scaffolds

The pyrimidine and pyridine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. bohrium.com Comparative structure-activity relationship (SAR) studies of this compound with related heterocyclic scaffolds provide valuable insights into the key determinants of activity.

The pyrimidine ring itself is a versatile scaffold, and its substitution pattern greatly influences biological activity. nih.gov Fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are of significant interest as kinase inhibitors because they can mimic the adenine (B156593) ring of ATP and interact with the hinge region of the kinase domain. nih.govnih.govnih.gov The ability of the pyrimidine scaffold to participate in hydrogen bonding and π-π interactions with enzyme active sites enhances its potency and selectivity. researchgate.net

When comparing pyrimidine and pyridine derivatives, subtle changes can lead to significant differences in activity and selectivity. For example, in a series of cholinesterase inhibitors, pyridine amine derivatives were generally more potent on equine butyrylcholinesterase (eqBChE) than the corresponding pyrimidine derivatives. nih.gov Conversely, for other targets, the pyrimidine scaffold might be preferred. In the case of SLACK potassium channel inhibitors, replacing the pyrimidine core with a phenyl group led to a 3.5-fold drop in activity. mdpi.com

The combination of a pyridine moiety with a pyrimidine scaffold can lead to selective inhibitors. gsconlinepress.com For instance, a hybrid structure of this nature has been explored for developing selective COX-2 inhibitors. gsconlinepress.com

The following table provides a comparative overview of SAR findings:

| Scaffold | Key SAR Findings | Reference(s) |

| Pyrimidine | Substitution pattern greatly influences biological activities such as anticancer, anti-inflammatory, and antimicrobial. nih.gov The scaffold's ability to form hydrogen bonds and π-π interactions is crucial for potency. researchgate.net | nih.govresearchgate.net |

| Fused Pyrimidines (e.g., Pyrazolo[3,4-d]pyrimidine) | Act as ATP mimetics, targeting the hinge region of kinases. nih.gov Modifications at various positions are explored to optimize activity. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | A potent scaffold for kinase inhibitors, with substitutions at various positions of the scaffold being extensively studied to improve potency and selectivity. nih.govnih.gov | nih.govnih.gov |

| Pyridine | The presence and position of substituents like -OMe, -OH, and -NH2 enhance antiproliferative activity, while halogens or bulky groups decrease it. mdpi.com | mdpi.com |

| Comparative Pyrimidine vs. Pyridine | Pyridine amine derivatives can be more potent on certain enzymes (e.g., eqBChE) than their pyrimidine counterparts. nih.gov Replacing a pyrimidine core with a phenyl group can significantly reduce activity. mdpi.com | mdpi.comnih.gov |

Applications in Chemical Biology and Advanced Materials Research

Utilization as Molecular Probes and Chemical Tools for Biological Pathway Elucidation

The pyrimidine (B1678525) and pyridine (B92270) scaffolds are fundamental components of many biologically active molecules and are considered "privileged structures" in medicinal chemistry. nih.govresearchgate.net Their derivatives are extensively utilized in the development of molecular probes and chemical tools to investigate and clarify complex biological pathways. nih.govmdpi.com The pyrimidine ring, being a core component of nucleobases, can interact with a multitude of biological targets through mechanisms such as hydrogen bonding. mdpi.comarabjchem.org

Potential in Agrochemical Research as Herbicidal or Fungicidal Agents (Mechanistic Focus)

The field of agrochemical research has seen the successful development of numerous pesticides containing pyrimidine and pyridine moieties. researchgate.netwjarr.com These heterocyclic systems are often key to the biological activity of herbicides and fungicides.

Herbicidal Potential: Derivatives of pyridin-yloxy-pyrimidine have shown promise as herbicidal agents. The mechanism of action for some related compounds involves the inhibition of crucial plant enzymes. For example, certain pyrimidine derivatives are known to target acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase), enzymes vital for amino acid and fatty acid synthesis in plants, respectively. Disruption of these pathways leads to plant growth inhibition and eventual death. While the specific target of 5-methyl-2-(pyridin-3-yloxy)pyrimidine is not yet determined, its structural similarity to known herbicides suggests it could act through a similar mechanism. The methyl group on the pyrimidine ring and the pyridin-yloxy substituent could play crucial roles in binding to the active site of a target enzyme.

Fungicidal Potential: Similarly, the pyridin-yloxy-pyrimidine scaffold is present in several fungicidal compounds. Research has shown that pyrimidinamine derivatives containing a pyridin-2-yloxy moiety exhibit significant fungicidal activity. researchgate.net The proposed mechanism for some of these compounds involves the disruption of mitochondrial respiration or the inhibition of enzymes involved in fungal cell wall biosynthesis. For instance, some fungicides act as inhibitors of succinate (B1194679) dehydrogenase (SDHI) in the mitochondrial electron transport chain. The this compound structure could potentially interact with such targets. The electronic properties conferred by the pyridine ring and the steric influence of the methyl group would be critical determinants of its binding affinity and, consequently, its fungicidal efficacy.

A study on novel pyrimidinamine derivatives containing a pyridin-2-yloxy moiety highlighted their effectiveness against various fungal pathogens, suggesting that this structural combination is a promising lead for the development of new agrochemical fungicides. researchgate.net

| Potential Agrochemical Application | Plausible Mechanism of Action | Key Structural Features for Activity | Supporting Evidence from Related Compounds |

| Herbicide | Inhibition of essential plant enzymes (e.g., ALS, ACCase) | Pyridin-yloxy-pyrimidine scaffold, methyl group | Derivatives of pyridin-yloxy-pyrimidine are known herbicides. |

| Fungicide | Disruption of mitochondrial respiration (e.g., SDHI) or cell wall biosynthesis | Pyridin-yloxy-pyrimidine scaffold | Pyrimidinamine derivatives with a pyridin-2-yloxy moiety show potent fungicidal activity. researchgate.net |

Development as Scaffolds for Catalyst Design or Functional Materials

The pyridine and pyrimidine rings are not only important in biological contexts but also serve as versatile building blocks in materials science and catalysis. mdpi.com Their ability to coordinate with metal ions and participate in non-covalent interactions makes them attractive scaffolds for the design of functional materials and catalysts.

Catalyst Design: The nitrogen atoms in this compound can act as ligands, coordinating to metal centers to form organometallic complexes. mdpi.com These complexes can exhibit catalytic activity in a variety of organic transformations. The specific arrangement of the nitrogen atoms and the electronic properties of the rings can be tuned to create catalysts with high selectivity and efficiency. The development of catalysts based on pyrimidine and pyridine scaffolds is an active area of research, with applications in cross-coupling reactions, hydrogenations, and polymerizations.

Functional Materials: The planar structure and potential for π-π stacking interactions make pyridin-yloxy-pyrimidine derivatives interesting candidates for the construction of functional organic materials. These materials could possess unique optical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or molecular switches. The incorporation of the this compound unit into larger polymeric or supramolecular structures could lead to materials with tailored properties for specific technological applications. The synthesis of hybrid compounds incorporating pyrimidine and other heterocyclic systems has been shown to yield materials with interesting photochemical properties. mdpi.com

Challenges and Future Directions in Research on 5 Methyl 2 Pyridin 3 Yloxy Pyrimidine and Analogues

Development of Novel and Efficient Synthetic Routes for Complex Analogues

A primary hurdle in the exploration of novel chemical matter is the development of robust and efficient synthetic methodologies. For complex heterocyclic systems like the analogues of 5-methyl-2-(pyridin-3-yloxy)pyrimidine, traditional synthetic routes can be low-yielding, require harsh reaction conditions, or lack the versatility needed to generate diverse libraries of compounds.

Future research must focus on creating more sophisticated and efficient synthetic pathways. Methodologies that allow for the late-stage functionalization of the core scaffold are particularly valuable, as they enable the rapid generation of diverse analogues from a common intermediate. Strategies such as C-H activation, flow chemistry, and biocatalysis are poised to play a crucial role. An example of advancing synthetic efficiency involves the judicious functionalization of di-halogenated precursors like 5-bromo-2-chloropyrimidine (B32469) through selective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions, which provides a high-yielding route suitable for large-scale synthesis. researchgate.net Similarly, the regioselective reaction of 2,4-dichloropyrimidine (B19661) derivatives with precursors in the presence of a base like triethylamine (B128534) demonstrates a controlled method for building complex structures. nih.gov The development of such improved synthetic protocols is fundamental to accessing novel and structurally complex analogues that are currently inaccessible. researchgate.netnih.gov

Advanced Computational Approaches for Precise Predictive Modeling and Virtual Screening

The integration of computational chemistry into the drug discovery process has become indispensable. For this compound analogues, advanced computational tools offer a path to rationally design compounds with improved properties and to screen vast virtual libraries for promising candidates, thereby accelerating the discovery timeline and reducing costs.

Future efforts will increasingly rely on sophisticated computational techniques. mdpi.com These include:

Virtual Screening and Molecular Docking: These methods are used to predict the binding affinity and mode of interaction of designed ligands with a biological target. nih.govresearchgate.net For instance, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database, followed by binding free energy calculations, has been used to design novel derivatives. nih.gov Similar approaches have been employed to identify potential inhibitors for targets like Janus kinase 3 (JAK3) and DNA gyrase B from libraries of pyrimidine-based compounds. researchgate.netnih.gov

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules that fit the model. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to prioritize compounds with favorable drug-like characteristics early in the discovery process, minimizing late-stage failures. nih.govsemanticscholar.org Freely available tools like the SwissADME database are instrumental in this early assessment. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more accurate prediction of binding stability than static docking models. nih.gov Simulations lasting hundreds of nanoseconds can validate the efficacy of designed molecules and their interactions with key amino acid residues. nih.govnih.gov

The challenge lies in improving the accuracy of these predictive models. The development of next-generation force fields, the incorporation of machine learning and artificial intelligence algorithms, and the use of quantum mechanics calculations for critical interactions will be key to achieving more precise predictions. semanticscholar.org

Elucidation of Novel Biological Mechanisms and Undiscovered Molecular Targets

While certain biological activities of pyrimidine (B1678525) analogues are known, the full spectrum of their molecular interactions within the cell remains largely uncharted. A significant future challenge is to move beyond known targets and uncover novel biological mechanisms and previously undiscovered molecular targets for this compound and its derivatives.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach for identifying novel activities. Once a desired phenotype is observed, target deconvolution techniques, such as chemical proteomics and genetic approaches, can be employed to identify the specific molecular target(s). For example, a phenotypic screen identified the antitumor drug Certinib as having antitubercular properties, leading to the investigation of its mechanism against Mycobacterium tuberculosis. nih.gov

Furthermore, pyrimidine derivatives have been found to act on a wide array of targets. Studies have shown that different pyrimidine-based scaffolds can inhibit critical enzymes like phosphoinositide 3-kinases (PI3Kα and PI3Kδ), EGFR, the bacterial enzyme MurD, and DNA gyrase. nih.govnih.govmdpi.commdpi.com The pyrimidine ring's ability to form effective hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its widespread utility and its interaction with diverse biological targets. nih.gov The structural resemblance of some pyrimidines to natural compounds like thiamine (B1217682) can lead to mechanisms involving the inhibition of essential metabolic enzymes. mdpi.com Continued exploration in this area could reveal new therapeutic opportunities for this class of compounds.

Design of Highly Selective and Potent Molecular Tools for Specific Biological Probes

The development of highly selective and potent small molecules is crucial not only for therapeutic purposes but also for creating molecular probes to study biological systems. These probes can be used to investigate the function of a specific protein in a signaling pathway with minimal off-target effects. For analogues of this compound, achieving high selectivity is a significant challenge, as many compounds, particularly kinase inhibitors, tend to interact with multiple targets.

Future research will focus on structure-based drug design to engineer selectivity. By leveraging high-resolution crystal structures of target proteins, medicinal chemists can identify unique features of the binding site that can be exploited. For example, starting with a promiscuous kinase inhibitor, structural data and modeling can be used to identify key differences between the intended target (e.g., PI3Kα) and other kinases. nih.gov This allows for the design of chemical modifications that enhance binding to the desired target while diminishing affinity for others. nih.gov This approach has been successfully used to develop potent and selective PI3Kδ inhibitors based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, where docking studies confirmed that the designed compounds bound tightly to the target through key hydrogen bonding interactions. nih.gov The ultimate goal is to create exquisitely selective probes that can be used to confidently interrogate complex biological pathways.

Exploration of New Chemical Space for Derivatization and Scaffold Hybridization

To unlock the full potential of the this compound core, it is essential to explore new chemical space through innovative derivatization and scaffold hybridization strategies. This involves moving beyond simple substituent modifications and creating fundamentally new molecular architectures.

Key future directions include:

Scaffold Hopping and Hybridization: This strategy involves replacing parts of the core scaffold with other chemical moieties (bioisosteres) to generate novel compounds with potentially improved properties. rsc.org For instance, merging fragments of a known inhibitor like Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, guided by molecular docking, is a promising approach. mdpi.com This can lead to the discovery of novel classes of compounds with distinct biological activity profiles. rsc.org

Exploring Vast Virtual Compound Spaces: Advances in combinatorial chemistry and computational power now allow for the exploration of virtual chemical spaces containing billions of theoretical compounds. youtube.com These "compounds-on-demand" can be generated in silico from known reactions and available building blocks. youtube.com Searching these vast spaces using 3D similarity or docking methods can identify novel and synthetically accessible molecules that would be impossible to find through traditional screening. youtube.com

Systematic Optimization: A systematic exploration around a core scaffold, such as the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, can lead to significant improvements in potency and selectivity. nih.gov By methodically modifying different positions on the ring system (e.g., C2-, N3-, C4-, and C7-positions), researchers can build a comprehensive structure-activity relationship (SAR) and identify highly active compounds. nih.gov

These approaches will expand the accessible chemical diversity, increasing the probability of discovering next-generation compounds with superior therapeutic profiles.

Table of Mentioned Compounds

Q & A

Q. Basic

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns.

- FT-IR : Identifies functional groups (e.g., C-O-C in pyridin-3-yloxy).

- X-ray photoelectron spectroscopy (XPS) : Validates elemental composition and oxidation states .

How can reactivity with biomolecules be systematically evaluated?

Advanced

Surface plasmon resonance (SPR) quantifies binding kinetics to proteins, while isothermal titration calorimetry (ITC) measures thermodynamic parameters. For DNA interaction studies, gel electrophoresis detects strand breaks or crosslinks, and fluorescence quenching assays monitor intercalation with ethidium bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.